

# protocols for studying charge migration in But-3-ynal

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## Compound Focus: But-3-ynal

CAS No.: 52844-23-2

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## Molecular Profile of But-3-ynal

**But-3-ynal** (CAS 52844-23-2) is a small, linear organic molecule with the formula  $C_4H_4O$ . Its structure combines a terminal alkyne and an aldehyde group, connected by a methylene bridge (SMILES: C#CCC=O) [1]. This combination of electron-rich and electron-poor functional groups makes it an interesting subject for charge migration studies.

The table below summarizes its key physicochemical properties [1]:

Property	Value / Description
Molecular Formula	$C_4H_4O$
Molecular Weight	68.07 g/mol
IUPAC Name	but-3-ynal
Critical Functional Groups	Terminal alkyne ( $C\equiv C$ ), Aldehyde ( $C=O$ )
Ionization Energy	9.85 eV
Key Structural Feature	Linear geometry with a conjugated $\pi$ -system

# Foundational Protocol: Computational Analysis of Charge Migration

This protocol offers a starting point for investigating charge migration in **But-3-ynal** using computational methods, which can predict electron dynamics following ionization.

## Application Note 1: Computational Workflow for Charge Migration

**Objective:** To model the charge migration dynamics in **But-3-ynal** following simulated ionization using quantum chemical methods.

**Experimental Principles:** Charge migration is an ultrafast electron dynamics process that occurs after the sudden removal of an electron (ionization). Computational modeling allows you to trace the flow of charge through the molecule over time, providing insights into which regions temporarily hold a positive charge (hole) before nuclear motion begins.

### Methodology:

- **Initial Geometry Optimization**

- **Procedure:** Begin by calculating and optimizing the ground-state geometry of neutral **But-3-ynal**. Use a density functional theory (DFT) method with a functional such as B3LYP and a basis set like 6-311+G(d,p). The goal is to find the most stable molecular structure.
- **Software:** Common computational chemistry packages like Gaussian, GAMESS, ORCA, or CP2K can be used.

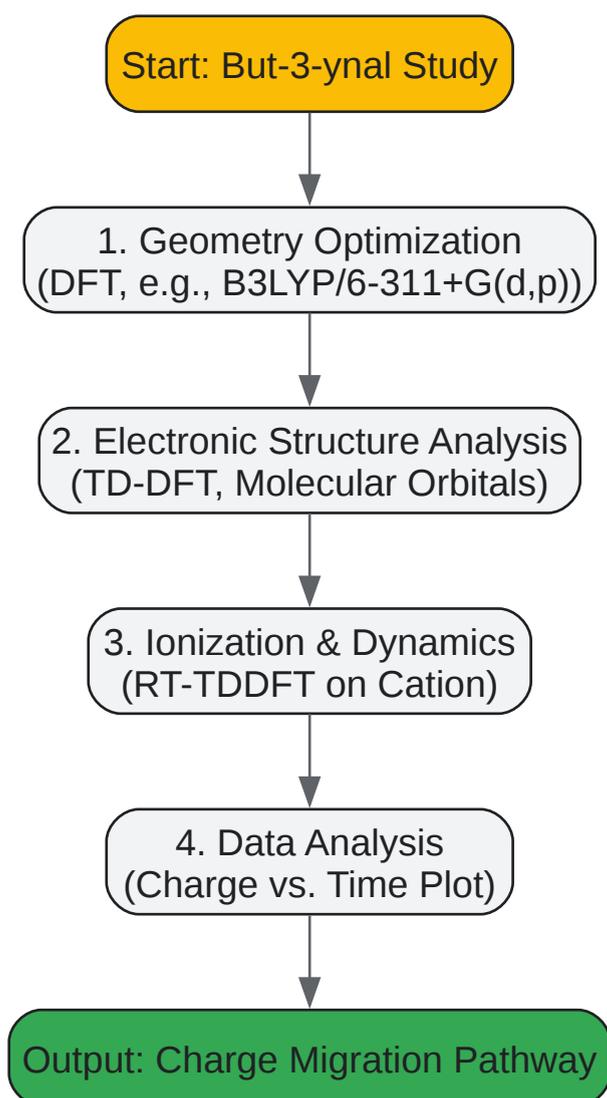
- **Electronic Structure Calculation**

- **Procedure:** Perform a higher-level single-point energy calculation on the optimized neutral structure. Time-Dependent DFT (TD-DFT) is suitable for obtaining excited states, while Equation-of-Motion Coupled Cluster (EOM-CC) methods can provide more accurate ionization potentials and electron densities. Analyze the molecular orbitals (Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO) and electrostatic potential maps to identify electron-rich and electron-deficient regions.

- **Simulation of Ionization & Charge Dynamics**

- **Procedure:** Simulate the ionization event by creating a cation (**But-3-ynal<sup>+</sup>**) where one electron has been removed, typically from the HOMO. Use real-time TD-DFT (RT-TDDFT) or other electron dynamics packages to propagate the electronic wavefunction of the cation in time. This simulation will show how the hole density moves throughout the molecule over femtoseconds.
- **Analysis:** Quantify the charge on each atom or functional group over time to visualize the charge migration pathway.

The following diagram visualizes the logical workflow of this computational protocol:



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## Research Recommendations and Pathways

Since direct experimental protocols were not found, here are suggested pathways to develop a complete application note:

- **Consult Specialized Literature:** Search for papers on "time-resolved photoelectron spectroscopy" or "high-harmonic generation spectroscopy" of small, gas-phase organic molecules. The known ionization energy of **But-3-ynal** (9.85 eV) [1] is a critical parameter for designing such laser-based ionization experiments.
- **Leverage Computational Results:** The initial computational study is a powerful tool. It can predict the expected charge migration dynamics, which can then be used to design targeted experiments with specific time delays and probe energies.
- **Explore Related Molecules:** The "principle of vinylogy" [2] suggests that electronic effects are transmitted through conjugated chains. Studying this principle could help you predict charge migration behavior in **But-3-ynal** based on research done on similar  $\pi$ -conjugated systems.

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## References

1. Buy But-3-ynal | 52844-23-2 [smolecule.com]
2. New Developments of the Principle of Vinylogy as Applied ... [pmc.ncbi.nlm.nih.gov]

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